molecular formula C13H16N2O3S B2618623 N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide CAS No. 2179914-31-7

N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide

Cat. No. B2618623
CAS RN: 2179914-31-7
M. Wt: 280.34
InChI Key: HCLXFKUZXJEVJB-UHFFFAOYSA-N
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Description

“N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15N3O4S . It is a derivative of thiazolidinedione, a sulfur-containing pentacyclic compound .


Synthesis Analysis

The synthesis of thiazolidinedione derivatives, including “N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide”, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide” consists of a thiazolidine nucleus, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The molecular weight of this compound is 297.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide” include a molecular weight of 297.33 . Other specific properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Safety and Hazards

The safety, risk, hazard, and MSDS of “N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide” are not explicitly mentioned in the search results .

Future Directions

Thiazolidinedione derivatives, including “N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field is focused on designing next-generation drug candidates and developing multifunctional drugs to improve their activity .

properties

IUPAC Name

N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-13(16)14-10-11-5-3-6-12(9-11)15-7-4-8-19(15,17)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXFKUZXJEVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide

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